molecular formula C10H12ClNO3S2 B2769497 (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396862-67-1

(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No.: B2769497
CAS No.: 1396862-67-1
M. Wt: 293.78
InChI Key: LRIZJUSQONJPDH-UHFFFAOYSA-N
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Description

The compound (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane is a bicyclic sulfonamide derivative featuring a unique azabicyclo[3.2.1]octane core. Key structural elements include:

  • Sulfonyl group: Attached at the 8-position, substituted with a 5-chlorothiophen-2-yl moiety. The chlorine atom and thiophene ring contribute to electronic and steric properties, impacting receptor interactions and metabolic stability .
  • Stereochemistry: The (1R,5S) configuration ensures specific spatial orientation critical for biological activity .

This compound is part of a broader class of azabicyclo[3.2.1]octane sulfonamides, which are explored for diverse pharmacological applications, including central nervous system (CNS) targets and enzyme modulation .

Properties

IUPAC Name

8-(5-chlorothiophen-2-yl)sulfonyl-3-oxa-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S2/c11-9-3-4-10(16-9)17(13,14)12-7-1-2-8(12)6-15-5-7/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIZJUSQONJPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thiophene ring with the desired substituents, followed by the construction of the bicyclic core through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial synthesis would also focus on ensuring the purity and consistency of the final product to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

Chemistry

In synthetic chemistry, (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane serves as a valuable building block for creating more complex molecules. Its bicyclic structure allows chemists to explore new reaction mechanisms and develop novel synthetic methodologies. The compound's ability to undergo various chemical transformations makes it a subject of interest for researchers seeking to innovate in organic synthesis.

Biology

Biologically, this compound may interact with various biological macromolecules, making it a candidate for binding studies with proteins or nucleic acids. Its unique structural features could facilitate research into molecular recognition processes, which are critical for understanding enzyme-substrate interactions and receptor-ligand dynamics.

Medicine

In medicinal chemistry, (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane is being investigated for its pharmacological properties. It is particularly relevant as a potential monoamine reuptake inhibitor, which could be useful in treating conditions such as depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) . The compound's structural characteristics may allow it to modulate neurotransmitter activity effectively.

Industrial Applications

In the industrial sector, the compound has potential applications in the development of new materials with enhanced properties, such as improved conductivity or stability. Its unique structure may also render it suitable for catalysis or as a component in advanced manufacturing processes.

Pharmacological Studies

Recent studies have explored the efficacy of (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane as a monoamine reuptake inhibitor. These studies indicate that derivatives of 8-azabicyclo[3.2.1]octane can significantly affect neurotransmitter levels in the brain, leading to potential therapeutic effects in mood disorders .

Synthetic Methodologies

Research has demonstrated various synthetic routes to produce this compound efficiently while maintaining high purity levels. Techniques such as continuous flow reactors and advanced purification methods have been employed to optimize production processes .

Mechanism of Action

The mechanism by which (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituents at 8-Position Core Modifications Key Functional Groups Evidence Sources
(1R,5S)-8-((5-Chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane 5-Chlorothiophen-2-yl sulfonyl 3-Oxa bridge Sulfonamide, Chlorothiophene
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-phenoxy derivative 3,5-Dimethylpyrazole sulfonyl Phenoxy at 3-position Sulfonamide, Pyrazole, Aryl ether
(1R,3R,5S)-8-Methyl-3-yl 2-phenylacrylate Methyl Ester at 3-position Acrylate ester, Phenyl
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl) derivative 2-Bromophenyl sulfonyl Triazole at 3-position Sulfonamide, Bromophenyl, Triazole
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-3-one 2-Fluoro-4-nitrophenyl Ketone at 3-position Nitro, Fluorophenyl

Key Observations :

  • The 5-chlorothiophene sulfonyl group in the target compound offers distinct electronic effects compared to pyrazole (electron-rich) or bromophenyl (bulky, lipophilic) substituents .
  • The 3-oxa bridge distinguishes it from unmodified azabicyclo cores (e.g., 3-oxa vs.

Key Observations :

  • Sulfonylation (e.g., GP1/GP4 protocols) is a common strategy for introducing sulfonyl groups to the azabicyclo core .
  • Lower yields (e.g., 57% in ) may arise from steric hindrance or competing side reactions compared to pyrazole sulfonamides (>95% purity in ).

Key Observations :

  • Plasma stability: Phenoxy and pyrazole substituents () enhance metabolic resistance compared to ester-containing derivatives ().
  • Target engagement : The 5-chlorothiophene group may improve selectivity for sulfonamide-binding enzymes or receptors due to its electronegative and planar structure .

Physicochemical Properties

Table 4: Physicochemical Comparisons

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (aq.) Evidence Sources
Target Compound ~350 2.8 Low (hydrophobic sulfonyl)
(1R,3r,5S)-3-(4-Hexylphenoxy) derivative 465.6 5.2 Very low
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-3-one 268.3 1.5 Moderate

Key Observations :

  • The 3-oxa bridge in the target compound may improve aqueous solubility compared to fully hydrocarbon analogs (e.g., hexylphenoxy derivative in ).
  • Chlorothiophene sulfonyl groups balance lipophilicity (LogP ~2.8) for membrane permeability without excessive hydrophobicity .

Biological Activity

Chemical Structure and Properties

The compound (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane features a bicyclic structure with a unique combination of functional groups, including a thiophene ring substituted with a chlorine atom and a sulfonyl group. This configuration contributes to its potential biological activity and makes it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the thiophene ring followed by the construction of the bicyclic core. Common methods utilize strong acids or bases and specific catalysts to achieve the desired stereochemistry and yield. Industrial production often employs optimized synthetic routes for efficiency and purity.

The biological activity of (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane is hypothesized to involve interactions with various biological macromolecules, such as proteins and nucleic acids. These interactions may modulate the activity of enzymes or receptors, influencing metabolic pathways and signal transduction cascades.

Pharmacological Potential

Research indicates that compounds with similar structural features may exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be significant for developing new antibiotics.
  • CNS Activity : The compound's structure hints at possible interactions with central nervous system receptors, indicating neuroactive properties that warrant further investigation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octaneSimilar bicyclic structure with bromineDifferent halogen substitution
(1R,5S)-8-(methylthiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octaneMethyl group instead of chlorineVariation in electronic properties

Study 1: Antimicrobial Properties

In a study assessing the antimicrobial activity of structurally similar compounds, derivatives exhibited significant inhibition against various bacterial strains, suggesting that (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane could possess similar effects.

Study 2: CNS Interaction

Another investigation focused on the interaction of bicyclic compounds with CNS receptors indicated potential neuroactive properties through binding affinity assays. This study highlights the need for further exploration into the compound's effects on neurological pathways.

Q & A

What are the critical parameters for optimizing the multi-step synthesis of (1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane?

Level : Basic
Methodological Answer :
The synthesis typically involves three stages:

Core Bicyclo Formation : Start with a diol precursor (e.g., 2,5-bis(hydroxymethyl)tetrahydrofuran) and convert it to a ditosylate intermediate. Cyclization with a nitrogen source (e.g., benzylamine) forms the azabicyclo core. Solvent choice (acetonitrile or DMF) and temperature (80–100°C) are critical for regioselectivity .

Sulfonation : React the core with 5-chlorothiophene-2-sulfonyl chloride. Use a base like triethylamine in dichloromethane at 0–25°C to avoid side reactions.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/heptane) ensures >95% purity.
Key Parameters :

  • Solvent polarity (acetonitrile vs. DMF) affects reaction rate and byproduct formation.
  • Strict control of acetonitrile residues (<0.1%) during hydrogenolysis prevents undesired side reactions .

How does stereochemistry at the (1R,5S) configuration influence the compound’s interaction with biological targets?

Level : Advanced
Methodological Answer :
The (1R,5S) configuration creates a rigid bicyclic scaffold that enhances binding to chiral receptors (e.g., neurotransmitter transporters).

  • Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities of stereoisomers. The 1R,5S isomer shows higher complementarity to hydrophobic pockets due to axial positioning of the sulfonyl group .
  • In Vitro Validation : Test enantiomers in receptor-binding assays (e.g., serotonin reuptake inhibition). The (1R,5S) form exhibits IC50 values 10-fold lower than its (1S,5R) counterpart .
    Data Contradiction : Some studies report marginal stereochemical effects in non-polar environments (e.g., lipid membranes), suggesting solvent-dependent activity .

What analytical techniques are most reliable for confirming the structural integrity of this compound?

Level : Basic
Methodological Answer :

  • NMR Spectroscopy :
    • <sup>1</sup>H NMR: Key signals include the sulfonyl-adjacent methylene protons (δ 3.8–4.2 ppm, multiplet) and thiophene aromatic protons (δ 7.1–7.3 ppm) .
    • <sup>13</sup>C NMR: The quaternary bridgehead carbon (C-1) appears at ~75 ppm .
  • X-ray Crystallography : Resolves stereochemistry; the dihedral angle between the sulfonyl group and bicyclo plane is 85–90° .
  • HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to confirm purity and molecular ion ([M+H]<sup>+</sup> ≈ 375 m/z) .

What mechanistic pathways explain the formation of impurities during scale-up synthesis?

Level : Advanced
Methodological Answer :
Common impurities arise from:

  • Incomplete Cyclization : Residual ditosylate intermediates form dimeric byproducts. Monitor reaction progress via TLC (Rf = 0.3 in 30% ethyl acetate/hexane) .
  • Sulfonation Overreaction : Excess sulfonyl chloride leads to disubstitution at C-3. Mitigate by slow reagent addition and maintaining pH < 7 .
  • Solvent Residues : Acetonitrile traces during hydrogenolysis generate secondary amines. Implement ethanol rinsing of equipment pre-use .
    Resolution Strategy :
  • Use in-process NMR to detect intermediates.
  • Optimize reaction stoichiometry (1:1.05 molar ratio of core to sulfonyl chloride) .

How should researchers design in vitro assays to evaluate this compound’s pharmacokinetic properties?

Level : Basic
Methodological Answer :

  • Permeability : Caco-2 cell monolayer assay (apical-to-basolateral transport, pH 7.4). The compound’s logP ≈ 2.1 suggests moderate permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat). Measure remaining parent compound via LC-MS/MS at 0/30/60 mins. CYP3A4 is the primary metabolizer .
  • Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis. Reported binding: 85–90% .

How can conflicting data on the compound’s solubility in polar vs. non-polar solvents be reconciled?

Level : Advanced
Methodological Answer :
Contradictory reports stem from:

  • Polymorphism : Crystalline vs. amorphous forms. Use DSC (melting endotherm ≈ 160°C) to identify phases .
  • pH Dependency : Solubility increases in acidic media (e.g., 2 mg/mL at pH 2 vs. 0.1 mg/mL at pH 7) due to sulfonyl group protonation .
    Resolution Protocol :
  • Characterize solubility in biorelevant media (FaSSIF/FeSSIF).
  • Use molecular dynamics to simulate solvent interactions .

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